{4-[methyl(phenyl)amino]phenyl}methanol
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Overview
Description
{4-[methyl(phenyl)amino]phenyl}methanol is an organic compound with the molecular formula C14H15NO. It is a derivative of aniline and benzyl alcohol, characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a hydroxymethyl group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[methyl(phenyl)amino]phenyl}methanol can be achieved through several methods. One common approach involves the reduction of 4-[(methyl(phenyl)amino]benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Another method involves the reaction of 4-[(methyl(phenyl)amino]benzyl chloride with a suitable nucleophile, such as sodium methoxide, in a polar solvent like methanol. This reaction proceeds via a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of 4-[(methyl(phenyl)amino]benzaldehyde in the presence of a palladium or platinum catalyst. This method is preferred due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
{4-[methyl(phenyl)amino]phenyl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere.
Substitution: Sodium methoxide, polar solvents like methanol.
Major Products Formed
Oxidation: 4-[(methyl(phenyl)amino]benzoic acid.
Reduction: 4-[(methyl(phenyl)amino]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[methyl(phenyl)amino]phenyl}methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of {4-[methyl(phenyl)amino]phenyl}methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-[(methyl(phenyl)amino]benzaldehyde: Similar structure but with an aldehyde group instead of a hydroxymethyl group.
4-[(methyl(phenyl)amino]benzoic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
4-[(methyl(phenyl)amino]benzylamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
{4-[methyl(phenyl)amino]phenyl}methanol is unique due to its combination of a hydroxymethyl group and a methyl-substituted aniline moiety.
Properties
IUPAC Name |
[4-(N-methylanilino)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-15(13-5-3-2-4-6-13)14-9-7-12(11-16)8-10-14/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQQLHVHXBNHPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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